2-Ethyl-1,3-cyclohexadiene 2-Ethyl-1,3-cyclohexadiene
Brand Name: Vulcanchem
CAS No.:
VCID: VC20474553
InChI: InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h4,6-7H,2-3,5H2,1H3
SMILES:
Molecular Formula: C8H12
Molecular Weight: 108.18 g/mol

2-Ethyl-1,3-cyclohexadiene

CAS No.:

Cat. No.: VC20474553

Molecular Formula: C8H12

Molecular Weight: 108.18 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-1,3-cyclohexadiene -

Specification

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
IUPAC Name 2-ethylcyclohexa-1,3-diene
Standard InChI InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h4,6-7H,2-3,5H2,1H3
Standard InChI Key NOKHEHFYTNFBEL-UHFFFAOYSA-N
Canonical SMILES CCC1=CCCC=C1

Introduction

Molecular Structure and Fundamental Properties

2-Ethyl-1,3-cyclohexadiene (C₈H₁₂) has a molecular weight of 108.18 g/mol and an IUPAC Standard InChIKey of NOKHEHFYTNFBEL-UHFFFAOYSA-N . The structure comprises a cyclohexadiene backbone with double bonds at the 1,3-positions and an ethyl group (-CH₂CH₃) attached to the second carbon. This configuration introduces both electronic conjugation and steric hindrance, influencing reactivity and stability.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₁₂
CAS Registry Number40085-10-7
Molecular Weight108.18 g/mol
InChIKeyNOKHEHFYTNFBEL-UHFFFAOYSA-N

Thermodynamic Stability and Isomerization

The compound’s isomerization behavior has been quantitatively studied in DMSO, revealing three distinct reaction pathways with varying enthalpy changes :

Table 2: Reaction Thermochemistry Data

Reaction DescriptionΔrH° (kJ/mol)MethodSolventReference
Isomerization A → B-12.0 ± 0.5EqkDMSOTaskinen & Nummelin, 1994
Isomerization C → D-2.7 ± 1.2EqkDMSOTaskinen & Nummelin, 1994
Isomerization E → F+2.8 ± 1.2EqkDMSOTaskinen & Nummelin, 1994
  • Isomerization A → B is highly exothermic, indicating a thermodynamically favorable transformation to a more stable isomer.

  • Isomerization E → F is endothermic, suggesting a less stable product configuration .

  • DMSO’s high polarity likely stabilizes charge-separated intermediates, facilitating these equilibria.

Comparative Analysis with Related Compounds

Thermodynamic Properties

  • 1,3-Cyclopentadiene, 1,2,5,5-tetramethyl- (CAS 4249-12-1) exhibits a standard Gibbs free energy of formation (ΔfG°) of 96.62 kJ/mol and a vaporization enthalpy (ΔvapH°) of 36.64 kJ/mol . In contrast, 2-ethyl-1,3-cyclohexadiene’s isomerization data suggests lower thermodynamic stability in solution .

Structural Influences

  • The ethyl group in 2-ethyl-1,3-cyclohexadiene introduces steric effects that may hinder [4+2] cycloaddition reactions compared to unsubstituted cyclohexadienes.

Challenges and Future Directions

  • Synthetic Optimization: Developing regioselective methods to introduce the ethyl group without side reactions remains a challenge.

  • Stability Studies: Investigating the compound’s behavior in non-polar solvents could reveal alternative isomerization pathways.

  • Applications: Potential uses in polymer chemistry (as a diene monomer) or catalysis warrant exploration.

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